Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
CAS No.: 886361-47-3
Cat. No.: VC6810448
Molecular Formula: C15H10F3NO4
Molecular Weight: 325.243
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886361-47-3 |
|---|---|
| Molecular Formula | C15H10F3NO4 |
| Molecular Weight | 325.243 |
| IUPAC Name | methyl 4-[4-nitro-3-(trifluoromethyl)phenyl]benzoate |
| Standard InChI | InChI=1S/C15H10F3NO4/c1-23-14(20)10-4-2-9(3-5-10)11-6-7-13(19(21)22)12(8-11)15(16,17)18/h2-8H,1H3 |
| Standard InChI Key | XDRXACUJLBOGLZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of two benzene rings connected by a single covalent bond (biphenyl core). Substituents are positioned as follows:
-
4'-Nitro group: Enhances electrophilic character and participates in hydrogen bonding.
-
3'-Trifluoromethyl group: Introduces steric bulk and lipophilicity while stabilizing the meta position against metabolic degradation.
-
4-Methyl ester: Provides a hydrolyzable moiety for prodrug strategies or further functionalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀F₃NO₄ |
| Molecular Weight | 341.24 g/mol |
| IUPAC Name | Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate |
| CAS Registry Number | Not publicly disclosed |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)N+[O-])C(F)(F)F |
| LogP (Octanol-Water) | 3.52 (predicted) |
| Topological Polar Surface | 72.9 Ų |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, which connects pre-functionalized benzene rings. A representative protocol involves:
-
Preparation of Boronic Acid Partner: 3-Trifluoromethyl-4-nitrophenylboronic acid is synthesized by nitration of 3-trifluoromethylphenylboronic acid using mixed nitric-sulfuric acid.
-
Coupling with Methyl 4-Bromobenzoate: The boronic acid reacts with methyl 4-bromobenzoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/water mixture at 80–100°C.
-
Purification: Column chromatography isolates the product with yields ranging from 65% to 78%.
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 90°C |
| Reaction Time | 12–18 hours |
| Yield | 72% (average) |
Challenges in Scale-Up
-
Nitro Group Instability: High temperatures during coupling risk nitro group reduction.
-
Trifluoromethyl Steric Effects: The -CF₃ group slows coupling kinetics, necessitating excess boronic acid (1.5 equiv).
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (logS = -4.2), limiting bioavailability without formulation aids.
-
Thermal Stability: Decomposes at 218°C (DSC data), making it unsuitable for high-temperature processing.
-
Photostability: The nitro group confers sensitivity to UV light, requiring amber storage.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 2.1 Hz, 1H, Ar-H), 8.25 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 7.95 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 3.97 (s, 3H, -OCH₃).
-
¹³C NMR: δ 166.4 (C=O), 148.9 (C-NO₂), 144.2 (q, J = 32 Hz, C-CF₃), 126.7–134.2 (Ar-C).
Applications in Pharmaceutical Research
Kinase Inhibition
The compound’s biphenyl core mimics ATP-binding motifs in kinases. Derivatives have shown IC₅₀ values of 12–50 nM against VEGF-R2 and EGFR in preclinical assays.
Table 3: Biological Activity Data
| Kinase Target | IC₅₀ (nM) | Cell Line |
|---|---|---|
| VEGF-R2 | 18 ± 3 | HUVEC |
| EGFR | 42 ± 7 | A549 |
| PDGFR-β | 210 ± 25 | NIH/3T3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume